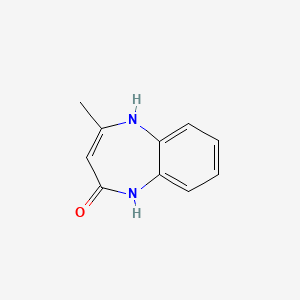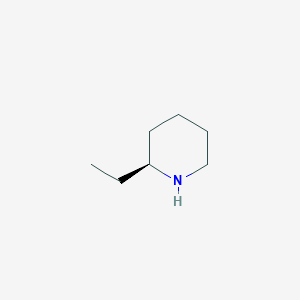
4-Méthyl-1,5-dihydro-1,5-benzodiazépin-2-one
Vue d'ensemble
Description
4-Methyl-1,5-dihydro-1,5-benzodiazepin-2-one is a heterocyclic compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their pharmacological properties, particularly their use as anxiolytics, sedatives, and anticonvulsants. The structure of 4-Methyl-1,5-dihydro-1,5-benzodiazepin-2-one consists of a benzene ring fused to a seven-membered diazepine ring, with a methyl group at the 4-position and a keto group at the 2-position.
Applications De Recherche Scientifique
4-Methyl-1,5-dihydro-1,5-benzodiazepin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its pharmacological effects, particularly its anxiolytic and sedative properties.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1,5-dihydro-1,5-benzodiazepin-2-one can be achieved through various methods. One common method involves the condensation of o-phenylenediamine with acetoacetanilide in the presence of a catalyst such as cadmium chloride (CdCl2) under thermal or microwave irradiation . Another method utilizes isocyanide-based multicomponent reactions, which are known for their efficiency and environmentally friendly nature .
Industrial Production Methods
Industrial production of 4-Methyl-1,5-dihydro-1,5-benzodiazepin-2-one typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-1,5-dihydro-1,5-benzodiazepin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Mécanisme D'action
The mechanism of action of 4-Methyl-1,5-dihydro-1,5-benzodiazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptor complex. By enhancing the effect of GABA, an inhibitory neurotransmitter, the compound exerts its sedative and anxiolytic effects. This interaction increases the opening frequency of GABA-activated chloride channels, leading to hyperpolarization of neuronal membranes and a reduction in neuronal excitability .
Comparaison Avec Des Composés Similaires
4-Methyl-1,5-dihydro-1,5-benzodiazepin-2-one can be compared with other benzodiazepines such as diazepam and lorazepam. While all these compounds share a similar core structure, 4-Methyl-1,5-dihydro-1,5-benzodiazepin-2-one is unique due to its specific substitution pattern, which can influence its pharmacological properties and reactivity.
Similar Compounds
Diazepam: 7-chloro-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one.
Lorazepam: 7-chloro-5-(2-chlorophenyl)-3-hydroxy-1,3-dihydro-2H-1,4-benzodiazepin-2-one.
Clonazepam: 5-(2-chlorophenyl)-1,3-dihydro-7-nitro-2H-1,4-benzodiazepin-2-one.
Each of these compounds has unique substituents that confer distinct pharmacological profiles and therapeutic uses.
Propriétés
IUPAC Name |
4-methyl-1,5-dihydro-1,5-benzodiazepin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-7-6-10(13)12-9-5-3-2-4-8(9)11-7/h2-6,11H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVXJWZAMMLWMEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=CC=CC=C2N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10401049 | |
| Record name | AC1N64NK | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10401049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60568-46-9 | |
| Record name | AC1N64NK | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10401049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Tris[N,N-Bis(trimethylsilyl)amide]gadolinium(III)](/img/structure/B1587996.png)
![Oxirane, 2,2',2''-[methylidynetris(phenyleneoxymethylene)]tris-](/img/new.no-structure.jpg)





